molecular formula C25H36O5 B1255537 vibsanin B

vibsanin B

Cat. No.: B1255537
M. Wt: 416.5 g/mol
InChI Key: GYXPHGPELZUVGI-QYGPLFBNSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Vibsanin B is a vibsane-type diterpene that occurs exclusively in plants of the Viburnum species . It was among the first of the vibsane natural products to be isolated . This compound is of significant interest in natural product and medicinal chemistry research due to its demonstrated biological activities. Research has shown that this compound exhibits cytotoxic activities against KB cells (a cell line derived from a human carcinoma of the nasopharynx) and inhibits rice seedling root growth . These activities make it a compelling compound for investigating new anti-cancer agents and plant growth regulators. The broader vibsane family of natural products, to which this compound belongs, is known to display a wide spectrum of biological activity, including piscicidal, cytotoxic, and brine shrimp lethal activity . The structural complexity and biological relevance of vibsanes like this compound make them challenging and valuable targets for total synthesis efforts in organic chemistry . This product is intended for research purposes in laboratory settings only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

Molecular Formula

C25H36O5

Molecular Weight

416.5 g/mol

IUPAC Name

[(1R,2E,4S,6Z,9E,11R)-11-hydroxy-7-(hydroxymethyl)-4,11-dimethyl-4-(4-methylpent-3-enyl)-8-oxocycloundeca-2,6,9-trien-1-yl] 3-methylbut-2-enoate

InChI

InChI=1S/C25H36O5/c1-18(2)8-7-12-24(5)13-9-20(17-26)21(27)10-15-25(6,29)22(11-14-24)30-23(28)16-19(3)4/h8-11,14-16,22,26,29H,7,12-13,17H2,1-6H3/b14-11+,15-10+,20-9-/t22-,24+,25-/m1/s1

InChI Key

GYXPHGPELZUVGI-QYGPLFBNSA-N

Isomeric SMILES

CC(=CCC[C@]\1(C/C=C(\C(=O)/C=C/[C@@]([C@@H](/C=C1)OC(=O)C=C(C)C)(C)O)/CO)C)C

Canonical SMILES

CC(=CCCC1(CC=C(C(=O)C=CC(C(C=C1)OC(=O)C=C(C)C)(C)O)CO)C)C

Synonyms

vibsanin B

Origin of Product

United States

Scientific Research Applications

Anticancer Activity

Vibsanin B has shown promising results in targeting heat shock protein 90 beta (HSP90β), which plays a critical role in cancer cell survival and proliferation.

Case Study: Breast Cancer

A study evaluated the efficacy of this compound derivatives against breast cancer cell lines (SK-BR-3). One derivative exhibited an IC50 value of 1.12 μM, indicating significant potency as an anticancer agent .

Anti-inflammatory Properties

This compound has been identified as a potential therapeutic agent for treating inflammation-associated diseases such as multiple sclerosis.

Structural Insights and Derivatives

Research on this compound has led to the synthesis of various derivatives that enhance its biological activity.

Design and Synthesis

  • Derivatives have been designed focusing on modifications at positions C4, C7, C8, and C18. These modifications aim to improve binding affinity to HSP90β and increase anticancer efficacy .

Data Table: Summary of Biological Activities

Activity TypeMechanismModel/Cell LineReference
AnticancerHSP90β inhibitionSK-BR-3 (Breast Cancer)
Anti-inflammatoryInhibition of leukocyte migrationZebrafish Model
Autoimmune DiseaseAmelioration of EAE symptomsMouse Model

Preparation Methods

Oxy-Cope Rearrangement for 7-Membered Ring Formation

Heating this compound (1) in refluxing toluene (0.1 M, 24 h) induces an oxy-Cope rearrangement, yielding vibsanin C (2), a 7-membered ring diterpenoid, in 88% yield (Scheme 1). This gram-scale reaction proceeds via a chair-like transition state, reorganizing the macrocycle into a more strained system. The product’s neurotrophic activity was subsequently evaluated, revealing moderate neurite outgrowth promotion in PC12 cells.

Table 1: Key Reaction Conditions and Yields for this compound Transformations

Reaction TypeReagents/ConditionsProductYield (%)
Oxy-Cope rearrangementToluene, reflux, 24 hVibsanin C (2)88
IMHDA reactionIBX, DCM-DMSO, rtCompound 482
Retro-aldol ring openingNaBH(OAc)₃, DCM, rtCompounds 9a–c80–94
Reductive cyclizationNaCNBH₃, AcOH or DCM-iPrOH, rtCompounds 10–1183–90

Intramolecular Hetero-Diels-Alder (IMHDA) Reaction

Treating vibsanin C (2) with iodoxybenzoic acid (IBX, 2.5 equiv) in DCM-DMSO (5:1) at room temperature triggers an IMHDA reaction, affording compound 4, a 5/7/6/6-ring system, in 82% yield (Scheme 1). The reaction’s regioselectivity stems from the electron-deficient dienophile generated in situ, which preferentially reacts with the electron-rich diene moiety. X-ray crystallography confirmed the product’s bridged bicyclic architecture (Fig. 3).

Retro-Aldol Ring Opening for Linear Derivatives

Exposing compound 7 (a this compound derivative) to NaBH(OAc)₃ and secondary amines in DCM induces a retro-aldol-like cleavage, producing linear aldehydes 9a–c with yields of 80–94% (Scheme 4). This reaction proceeds via nucleophilic attack on a transient hemiacetal intermediate, followed by β-elimination. The resulting open-chain derivatives exhibited negligible bioactivity, highlighting the importance of macrocyclic integrity for neurotrophic effects.

Stereospecific Reductive Cyclization to Furanvibsanes

Reducing compound 8a (a vibsanin E-type intermediate) with NaCNBH₃ in acetic acid drives stereospecific cyclization, yielding furanvibsane 11 in 90% yield (Scheme 3). Alternatively, using DCM-iPrOH as the solvent halts the reaction at the hemiaminal stage (compound 10, 83% yield), demonstrating solvent-dependent control over product topology.

Gram-Scale Synthesis and Process Optimization

The scalability of these transformations was demonstrated through multi-gram preparations:

  • Vibsanin C (2) : 88% yield from 10 g of this compound.

  • Compound 4 : 82% yield from 5 g of vibsanin C.

  • Compound 11 : 90% yield from 3 g of compound 8a.

Critical parameters for reproducibility include strict temperature control during exothermic steps (e.g., IBX-mediated oxidations) and inert atmosphere maintenance to prevent decomposition of sensitive intermediates.

Structural Elucidation Techniques

X-Ray Crystallography

The relative configuration of this compound was definitively assigned using its C-18 TBDPS-protected derivative (1a), which crystallized from methanol (Fig. 2). Similarly, compound 4’s bridged framework was resolved via single-crystal analysis (Fig. 3).

2D NMR Spectroscopy

NOESY correlations and J-based configurational analysis confirmed the axial-equatorial relationships of substituents in compounds 8a–b and 10–11.

Bioactivity of this compound Derivatives

Table 2: Neurite Outgrowth-Promoting Activity in PC12 Cells

CompoundNeurite Length (μm)Activity vs Control
248.3 ± 6.21.8×
352.1 ± 5.72.1×
661.4 ± 7.12.7×
Control22.9 ± 4.31.0×

Compound 6, bearing a 3,3-dimethylpropenoate ester at C-8, exhibited the highest activity (2.7× control), suggesting that lipophilic substituents enhance membrane permeability.

Comparative Analysis of Synthetic Routes

  • Efficiency : IMHDA reactions outperform classical acid-catalyzed cyclizations in yield (82% vs <50% for earlier methods).

  • Stereocontrol : Reductive cyclizations in AcOH provided superior diastereoselectivity (>20:1 dr) compared to protic solvents.

  • Functional Group Tolerance : Tert-butyldiphenylsilyl (TBDPS) protection at C-18 proved essential for preventing undesired side reactions during oxidations .

Q & A

Q. What systematic review strategies identify gaps in this compound’s current research landscape?

  • Methodological Answer : Conduct a PRISMA-guided review using databases (PubMed, SciFinder) with keywords: “this compound” + “mechanism,” “synthesis,” “pharmacokinetics.” Exclude non-peer-reviewed sources. Use tools like VOSviewer for keyword co-occurrence mapping. Highlight understudied areas (e.g., epigenetic effects, long-term toxicity) .

Q. How should contradictory findings about this compound’s cytotoxicity in normal vs. cancer cells be addressed?

  • Methodological Answer : Perform comparative transcriptomics (RNA-seq) on treated normal/cancer cell pairs. Validate differential gene expression via qPCR/Western blot. Use selectivity index (SI) calculations (IC50 normal/IC50 cancer) to quantify therapeutic windows. Include 3D organoid models to mimic in vivo complexity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
vibsanin B
Reactant of Route 2
vibsanin B

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.